molecular formula C26H21ClFN3OS B11466463 4-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-(3-fluorophenyl)-3,6-dimethyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazine

4-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-(3-fluorophenyl)-3,6-dimethyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazine

Cat. No.: B11466463
M. Wt: 478.0 g/mol
InChI Key: LMIMZKXGAOQNBA-UHFFFAOYSA-N
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Description

4-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-1-(3-FLUOROPHENYL)-3,6-DIMETHYL-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZINE is a complex organic compound characterized by its unique structure, which includes a pyrazolo[3,4-d][1,3]thiazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-1-(3-FLUOROPHENYL)-3,6-DIMETHYL-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZINE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo[3,4-d][1,3]thiazine structure, followed by the introduction of the chlorophenyl, fluorophenyl, and methoxyphenyl groups under controlled conditions. Common reagents used in these reactions include halogenating agents, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-1-(3-FLUOROPHENYL)-3,6-DIMETHYL-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-1-(3-FLUOROPHENYL)-3,6-DIMETHYL-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZINE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-1-(3-FLUOROPHENYL)-3,6-DIMETHYL-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Shares the methoxyphenyl group but differs in the core structure.

    Chloroform: Contains a chlorinated carbon but lacks the complex aromatic structure.

    Epibatidine: An alkaloid with potent biological activity, similar in its potential therapeutic applications.

Uniqueness

4-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-1-(3-FLUOROPHENYL)-3,6-DIMETHYL-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZINE is unique due to its combination of functional groups and the pyrazolo[3,4-d][1,3]thiazine core. This structure imparts specific chemical and biological properties that distinguish it from other compounds.

Properties

Molecular Formula

C26H21ClFN3OS

Molecular Weight

478.0 g/mol

IUPAC Name

4-[4-[(2-chlorophenyl)methoxy]phenyl]-1-(3-fluorophenyl)-3,6-dimethyl-4H-pyrazolo[3,4-d][1,3]thiazine

InChI

InChI=1S/C26H21ClFN3OS/c1-16-24-25(18-10-12-22(13-11-18)32-15-19-6-3-4-9-23(19)27)33-17(2)29-26(24)31(30-16)21-8-5-7-20(28)14-21/h3-14,25H,15H2,1-2H3

InChI Key

LMIMZKXGAOQNBA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(SC(=N2)C)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl)C5=CC(=CC=C5)F

Origin of Product

United States

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